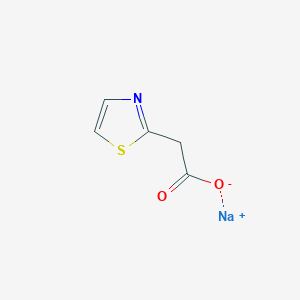
Sodium 2-(1,3-thiazol-2-yl)acetate
Übersicht
Beschreibung
Sodium 2-(1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1427380-03-7 . It has a molecular weight of 165.15 . The IUPAC name for this compound is sodium 2-(thiazol-2-yl)acetate .
Molecular Structure Analysis
The InChI code for Sodium 2-(1,3-thiazol-2-yl)acetate is 1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . This indicates the presence of a thiazole ring in the structure.Physical And Chemical Properties Analysis
Sodium 2-(1,3-thiazol-2-yl)acetate is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been synthesized and tested for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .
- Methods of Application : Synthesis of thiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Certain thiazole compounds have shown prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
- Methods of Application : The specific methods of synthesis or application were not detailed in the source .
- Results : The minimum inhibitory concentration (MIC) of these compounds was found to be 250 µg/mL .
Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to exhibit antioxidant activity .
- Methods of Application : The specific methods of synthesis or application were not detailed in the source .
- Results : The compounds showed significant antioxidant activities .
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .
- Methods of Application : The specific methods of synthesis or application were not detailed in the source .
- Results : The medication was effective in suppressing skin infections caused by various fungi .
Safety And Hazards
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They are found in many potent biologically active compounds and are still being explored for their potential in drug design and discovery . Therefore, Sodium 2-(1,3-thiazol-2-yl)acetate, being a thiazole derivative, could also be a subject of future research in these areas.
Eigenschaften
IUPAC Name |
sodium;2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-5(8)3-4-6-1-2-9-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSCGZPMIKVUMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1,3-thiazol-2-yl)acetate | |
CAS RN |
1427380-03-7 | |
| Record name | sodium 2-(1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)

![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)





![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457800.png)
![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)

